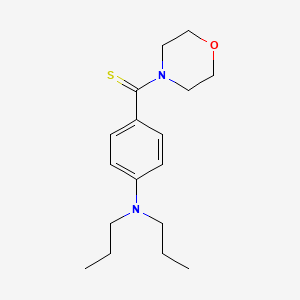

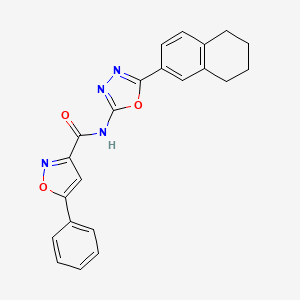

![molecular formula C15H11Cl2NO3S B2715511 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid CAS No. 404366-61-6](/img/structure/B2715511.png)

4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid” is a chemical compound with the molecular formula C15H11Cl2NO3S and a molecular weight of 356.22 . It is also known as CBA .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with chloro, sulfanyl, and acetamido functional groups attached . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO . The boiling point is not specified .Scientific Research Applications

Ion Channel Modulation: Inhibition of TMEM206

CBA has been identified as a small molecule inhibitor of TMEM206 , a proton-activated outwardly rectifying anion channel (PAORAC) . TMEM206 plays a role in acid-induced cell death in various tissues. However, in colorectal cancer cells, TMEM206 does not significantly contribute to acid-induced cell death. CBA effectively inhibits TMEM206, making it a promising scaffold for drug development .

Anion Transporter Research

CBA’s ability to modulate ion channels, particularly TMEM206, makes it relevant for studying anion transport mechanisms. Researchers can investigate its effects on cellular signaling, vesicular acidification, and cell volume regulation .

Nonlinear Optical Materials

Interestingly, CBA’s structural analog, 4-chloro-2-nitroaniline , has been studied as a nonlinear optical material. While not directly related to CBA, this field explores the compound’s potential for optical devices and sensors .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) .

Mode of Action

4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid: acts as a potent and selective inhibitor of TRPM4 . It inhibits the currents mediated by TRPM4, thereby affecting the ion transport across the cell membrane .

Biochemical Pathways

The inhibition of TRPM4 by 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid affects the calcium signaling pathways in the cell . As TRPM4 is involved in the regulation of calcium homeostasis, its inhibition can have downstream effects on various cellular processes that are regulated by calcium ions .

Pharmacokinetics

The pharmacokinetic properties of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid As a small molecule, it is expected to have good bioavailability and can penetrate cells to exert its inhibitory effect on trpm4 .

Result of Action

The inhibition of TRPM4 by 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid results in the modulation of calcium signaling within the cell . This can affect various cellular processes, including cell proliferation, migration, and apoptosis .

Action Environment

The action of 4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which can in turn influence its ability to cross cell membranes and its interaction with the target . Furthermore, the presence of other ions in the environment can also affect the activity of TRPM4 and the inhibitory action of the compound .

properties

IUPAC Name |

4-chloro-2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3S/c16-9-1-4-11(5-2-9)22-8-14(19)18-13-7-10(17)3-6-12(13)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRJYLRVPKTDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2715431.png)

![1-[(2-Methoxyphenyl)methyl]-7-methylindole-2,3-dione](/img/structure/B2715432.png)

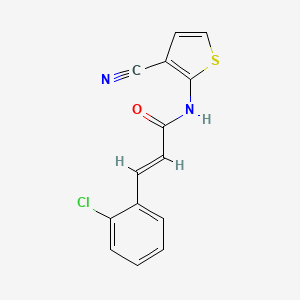

![Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B2715438.png)

![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2715440.png)

![1-(3-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2715441.png)

![2-[2-[4-(tert-butylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2715444.png)

![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/no-structure.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715447.png)